

Setileuton Tosylate: A Technical Overview for Drug Development Professionals

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Compound of Interest		
Compound Name:	Setileuton tosylate	
Cat. No.:	B609075	Get Quote

An in-depth guide to the core chemical properties, mechanism of action, and key experimental data for the 5-lipoxygenase inhibitor, **Setileuton tosylate**.

Core Compound Information

Setileuton tosylate is the tosylate salt form of Setileuton (MK-0633), a potent and selective inhibitor of 5-lipoxygenase (5-LO).[1] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[2] Due to its targeted action, Setileuton has been investigated for its therapeutic potential in inflammatory conditions such as asthma and atherosclerosis.[3]

The following table summarizes the key chemical identifiers and properties of **Setileuton tosylate** and its active moiety, Setileuton.

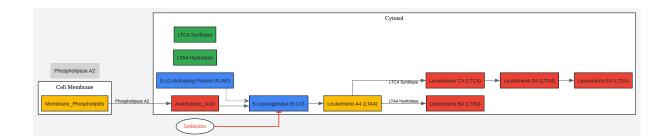
Identifier	Setileuton Tosylate	Setileuton (Active Moiety)
CAS Number	1137737-87-1[3][4][5]	910656-27-8[6][7][8]
Molecular Formula	C22H17F4N3O4.C7H8O3S[4] [5]	C22H17F4N3O4[6][7]
Molecular Weight	635.59 g/mol [4]	463.38 g/mol [6][7]



Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Setileuton exerts its pharmacological effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the leukotriene biosynthesis pathway, which begins with the release of arachidonic acid from the cell membrane. 5-LO then catalyzes the initial steps in the conversion of arachidonic acid into various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2] By inhibiting 5-LO, Setileuton effectively blocks the production of these pro-inflammatory mediators.

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by Setileuton.



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Leukotriene biosynthesis pathway and the inhibitory action of Setileuton.

In Vitro Potency and Selectivity



The inhibitory activity of Setileuton has been quantified in various in vitro assays. The following table summarizes key performance metrics.

Assay	Parameter	Value
Recombinant Human 5-LO Assay	IC50	3.9 nM[1][2]
Human Whole Blood (LTB4 production)	IC50	52 nM[1][2]
12-Lipoxygenase (12-LO)	Activity	>20 µM[2]
15-Lipoxygenase (15-LO)	Activity	>20 µM[2]
5-LO-Activating Protein (FLAP)	Activity	>20 µM[2]
hERG Channel Binding	Ki	6.3 μM[2]

Key Experimental Protocols Human Whole Blood LTB4 Inhibition Assay

This ex vivo assay is crucial for determining a compound's ability to inhibit 5-LO in a complex biological matrix.

Methodology:

- Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.
- Compound Incubation: Aliquots of the whole blood are pre-incubated with varying concentrations of Setileuton tosylate or vehicle control for a specified period at 37°C.
- Stimulation: Leukotriene B4 production is stimulated by adding a calcium ionophore, such as A23187, to the blood samples and incubating for a further period (e.g., 30 minutes) at 37°C.
- Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.



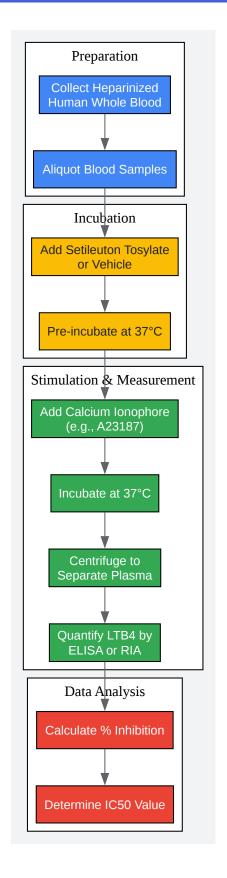


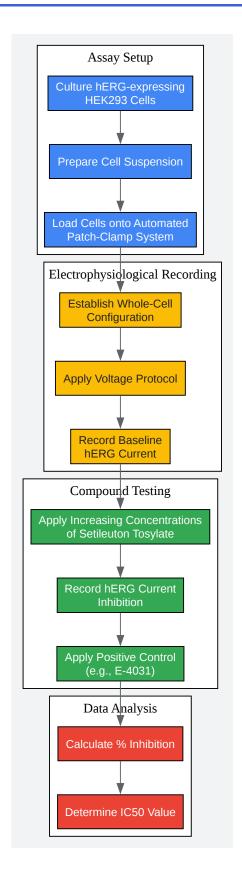


- LTB4 Quantification: The concentration of LTB4 in the plasma is quantified using a validated method, typically a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
- Data Analysis: The percentage inhibition of LTB4 production at each Setileuton concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

The following diagram outlines the workflow for the human whole blood LTB4 inhibition assay.







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